molecular formula C5H8N4O B026658 5-amino-6-(methylamino)-1H-pyrimidin-2-one CAS No. 104096-91-5

5-amino-6-(methylamino)-1H-pyrimidin-2-one

Cat. No. B026658
M. Wt: 140.14 g/mol
InChI Key: QHVVJORQMLDIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-6-(methylamino)-1H-pyrimidin-2-one, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPA is a pyrimidinone derivative that has been found to have a range of biochemical and physiological effects, making it an important compound for various research fields.

Mechanism Of Action

The mechanism of action of 5-amino-6-(methylamino)-1H-pyrimidin-2-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition can lead to the death of cancer cells, making 5-amino-6-(methylamino)-1H-pyrimidin-2-one a potential anti-cancer agent.

Biochemical And Physiological Effects

5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of dihydrofolate reductase, as mentioned above. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has also been found to have anti-inflammatory properties, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have antioxidant properties, which may contribute to its potential anti-cancer effects.

Advantages And Limitations For Lab Experiments

One advantage of using 5-amino-6-(methylamino)-1H-pyrimidin-2-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have low toxicity, making it a safer alternative to other anti-cancer agents. However, one limitation of using 5-amino-6-(methylamino)-1H-pyrimidin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 5-amino-6-(methylamino)-1H-pyrimidin-2-one. One potential area of research is the development of 5-amino-6-(methylamino)-1H-pyrimidin-2-one-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-amino-6-(methylamino)-1H-pyrimidin-2-one and its potential applications in other areas of research, such as inflammation and oxidative stress. Finally, research is needed to improve the solubility of 5-amino-6-(methylamino)-1H-pyrimidin-2-one in water, which could expand its potential use in vivo.

Synthesis Methods

5-amino-6-(methylamino)-1H-pyrimidin-2-one can be synthesized through a variety of methods, including the reaction between 2-amino-4,6-dichloropyrimidine and methylamine. Another synthesis method involves the reaction between 2-amino-4,6-dichloropyrimidine and dimethylformamide dimethyl acetal. Both of these methods have been used in scientific research to produce 5-amino-6-(methylamino)-1H-pyrimidin-2-one in high yields.

Scientific Research Applications

5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have a range of scientific research applications, including as a potential anti-cancer agent. Studies have shown that 5-amino-6-(methylamino)-1H-pyrimidin-2-one can inhibit the growth of cancer cells in vitro and in vivo, making it a promising compound for further research in cancer treatment. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has also been studied for its potential use as an anti-inflammatory agent, with promising results in preclinical studies.

properties

CAS RN

104096-91-5

Product Name

5-amino-6-(methylamino)-1H-pyrimidin-2-one

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

5-amino-6-(methylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H8N4O/c1-7-4-3(6)2-8-5(10)9-4/h2H,6H2,1H3,(H2,7,8,9,10)

InChI Key

QHVVJORQMLDIKD-UHFFFAOYSA-N

SMILES

CNC1=C(C=NC(=O)N1)N

Canonical SMILES

CNC1=C(C=NC(=O)N1)N

synonyms

2(1H)-Pyrimidinone, 5-amino-4-methylamino- (6CI)

Origin of Product

United States

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